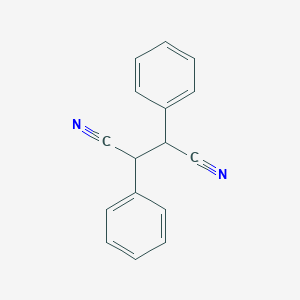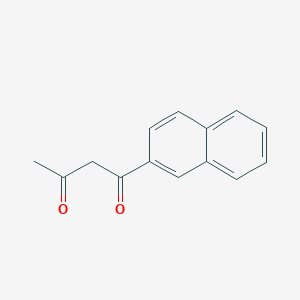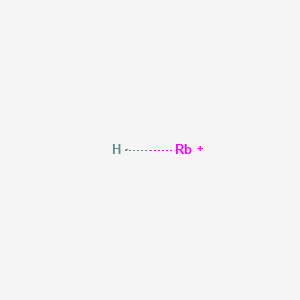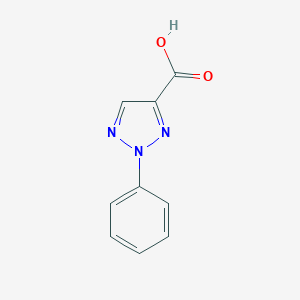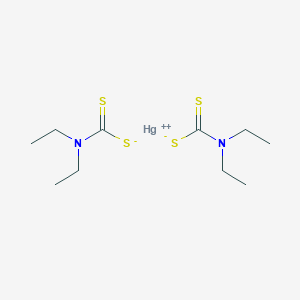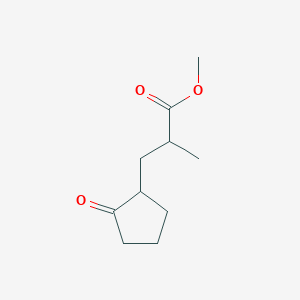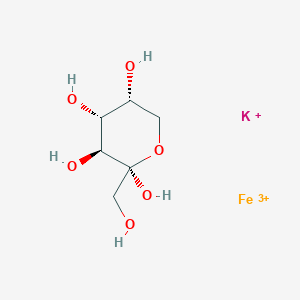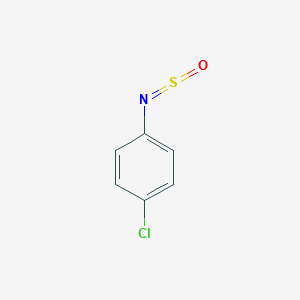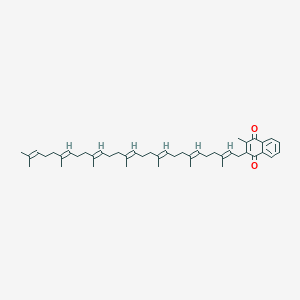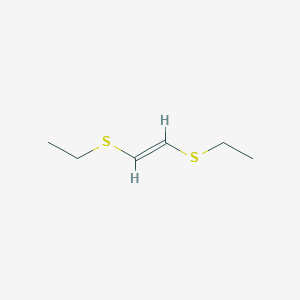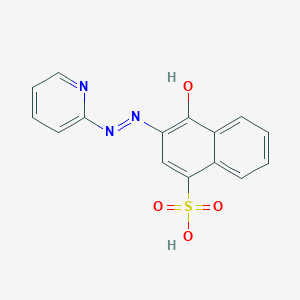
4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid (HPNS) is a chemical compound that has been widely used in scientific research. It is a water-soluble, yellow-orange dye that has a high affinity for metal ions such as zinc, copper, and nickel. HPNS has been used as a chelating agent to isolate and study metalloproteins, as well as a fluorescent probe to detect metal ions in biological samples.
Mécanisme D'action
4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid binds to metal ions through its pyridylazo moiety, forming stable complexes. The resulting complexes can be studied using various spectroscopic techniques, such as UV-Vis and fluorescence spectroscopy. 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid has also been used in electrochemical studies of metal ions.
Effets Biochimiques Et Physiologiques
4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid has been shown to have no significant biochemical or physiological effects on living organisms. It is considered to be non-toxic and has been used in various in vitro and in vivo studies without adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid in lab experiments is its high affinity for metal ions, which allows for the isolation and study of metalloproteins. Its fluorescent properties also make it a useful tool for detecting metal ions in biological samples. However, one limitation of using 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid is its sensitivity to pH and temperature, which can affect its ability to bind to metal ions.
Orientations Futures
There are several future directions for the use of 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid in scientific research. One area of interest is the development of new fluorescent probes based on 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid for the detection of metal ions in biological samples. Another area of research is the use of 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid in electrochemical studies of metal ions. Additionally, 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid could be used in the development of new metal-based drugs for the treatment of various diseases.
Applications De Recherche Scientifique
4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid has been widely used in scientific research due to its ability to chelate metal ions and its fluorescent properties. It has been used to study the structure and function of metalloproteins, as well as the role of metal ions in biological systems. 4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid has also been used as a fluorescent probe to detect metal ions in biological samples, such as blood and urine.
Propriétés
Numéro CAS |
10558-11-9 |
|---|---|
Nom du produit |
4-Hydroxy-3-(2-pyridylazo)naphthalenesulphonic acid |
Formule moléculaire |
C15H11N3O4S |
Poids moléculaire |
329.3 g/mol |
Nom IUPAC |
4-hydroxy-3-(pyridin-2-yldiazenyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C15H11N3O4S/c19-15-11-6-2-1-5-10(11)13(23(20,21)22)9-12(15)17-18-14-7-3-4-8-16-14/h1-9,19H,(H,20,21,22) |
Clé InChI |
QGTXAFOWWUMYSQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC=CC=N3)S(=O)(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC=CC=N3)S(=O)(=O)O |
Autres numéros CAS |
10558-11-9 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis-](/img/structure/B85041.png)
